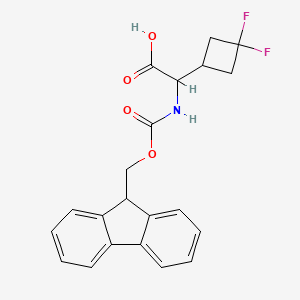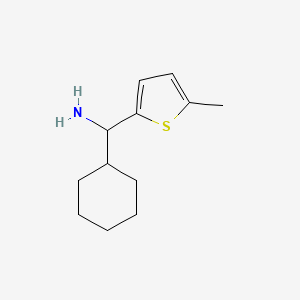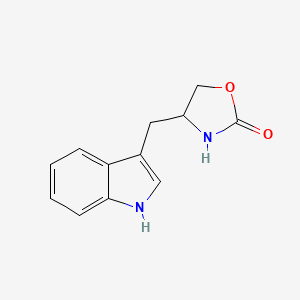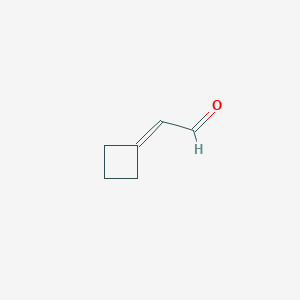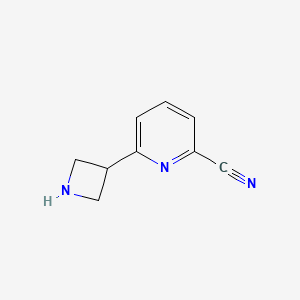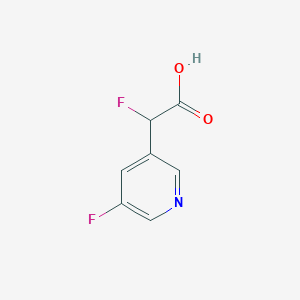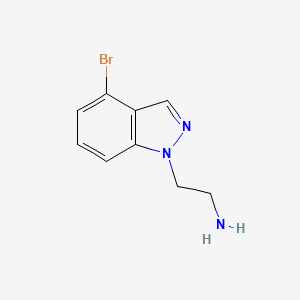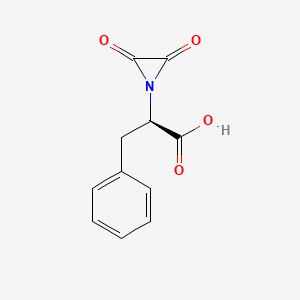
(R)-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenylpropanoic acid moiety. The presence of the aziridine ring makes this compound highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid typically involves the formation of the aziridine ring followed by the introduction of the phenylpropanoic acid moiety. One common method involves the reaction of an appropriate precursor with a nitrogen source under controlled conditions to form the aziridine ring. This is followed by the addition of the phenylpropanoic acid group through a series of chemical reactions that may include esterification, hydrolysis, and other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid involves its highly reactive aziridine ring. This ring can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecules and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine derivatives: Compounds with similar aziridine rings, such as aziridine-2-carboxylic acid, share reactivity but differ in their specific functional groups and applications.
Phenylpropanoic acid derivatives: Compounds like 3-phenylpropanoic acid have similar structural features but lack the aziridine ring, resulting in different reactivity and uses.
Uniqueness
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is unique due to the combination of the aziridine ring and the phenylpropanoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9NO4 |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
(2R)-2-(2,3-dioxoaziridin-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-10(14)12(9)8(11(15)16)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
RJJFJQFFZYVUDM-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C(=O)C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


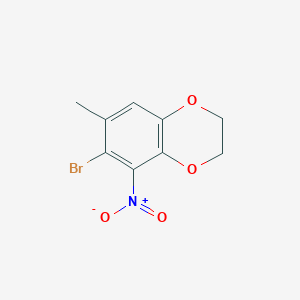
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
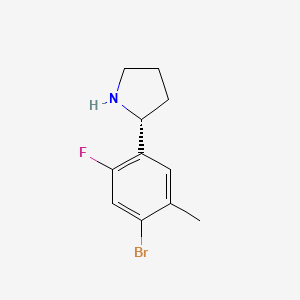
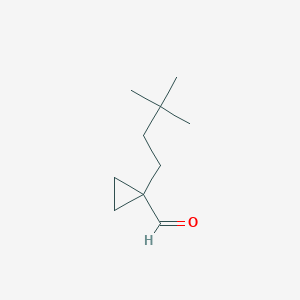
![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)

